An In-depth Technical Guide to 7-(Trifluoromethyl)-1H-indazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 7-(Trifluoromethyl)-1H-indazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-(Trifluoromethyl)-1H-indazole, a fluorinated heterocyclic compound of growing interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes key technical data with practical insights to support your research and development endeavors.
Molecular Structure and Physicochemical Properties
7-(Trifluoromethyl)-1H-indazole (CAS No: 885694-00-8) is a bicyclic aromatic compound consisting of a benzene ring fused to a pyrazole ring, with a trifluoromethyl group substituted at the 7-position.[1] The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and reactivity of the indazole core.
Molecular Structure:
Caption: Molecular structure of 7-(Trifluoromethyl)-1H-indazole.
Physicochemical Properties:
While some experimental data for the parent compound is limited, a combination of predicted values and data from derivatives provides a good understanding of its properties.
| Property | Value/Information | Source |
| CAS Number | 885694-00-8 | [1] |
| Molecular Formula | C₈H₅F₃N₂ | [1] |
| Molecular Weight | 186.13 g/mol | [1] |
| Appearance | White to yellow solid (predicted) | |
| Melting Point | While not experimentally determined for the parent compound, 3-substituted derivatives have melting points in the range of 139-154 °C. | [1] |
| Boiling Point | 268.5±35.0 °C (Predicted) | |
| Density | 1.447±0.06 g/cm³ (Predicted) | |
| pKa | 11.59±0.40 (Predicted) | |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, methanol, and chloroform. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 7-(Trifluoromethyl)-1H-indazole.
¹H NMR Spectroscopy:
A ¹H NMR spectrum of 7-(Trifluoromethyl)-1H-indazole has been reported in DMSO-d₆ at 400 MHz.[2] The spectrum would be expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the substitution on the bicyclic system.
¹³C NMR Spectroscopy:
¹⁹F NMR Spectroscopy:
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. The trifluoromethyl group at the 7-position would be expected to exhibit a singlet in the ¹⁹F NMR spectrum. The chemical shift would be indicative of the electronic environment of the CF₃ group.
Infrared (IR) Spectroscopy:
The IR spectrum of 3-p-tolyl-7-(trifluoromethyl)-1H-indazole shows characteristic absorptions for N-H stretching, C-H aromatic stretching, and C-F stretching of the trifluoromethyl group.[1] Similar characteristic peaks would be expected for the parent compound.
Mass Spectrometry:
The mass spectrum of 3-p-tolyl-7-(trifluoromethyl)-1H-indazole shows the molecular ion peak (M+), confirming its molecular weight.[1] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Synthesis of 7-(Trifluoromethyl)-1H-indazole
Several synthetic strategies can be envisioned for the preparation of 7-(Trifluoromethyl)-1H-indazole, primarily involving the construction of the indazole ring from appropriately substituted benzene precursors.
General Synthetic Approach:
A common and effective method for the synthesis of indazoles is the reaction of a substituted 2-fluorobenzaldehyde with hydrazine. This approach can be adapted for the synthesis of 7-(Trifluoromethyl)-1H-indazole.
Caption: General synthetic workflow for 7-(Trifluoromethyl)-1H-indazole.
Exemplary Protocol (adapted from a similar synthesis):
This protocol is based on the synthesis of a structurally related fluoro-indazole and would likely require optimization for the specific target molecule.
Materials:
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2-Fluoro-3-(trifluoromethyl)benzaldehyde
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Hydrazine hydrate
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High-boiling point solvent (e.g., ethylene glycol or without solvent)
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Ethyl acetate
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Water
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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To 2-fluoro-3-(trifluoromethyl)benzaldehyde, add an excess of hydrazine hydrate.
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Heat the reaction mixture with stirring at an elevated temperature (e.g., 180 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Add ethyl acetate and water to the mixture and transfer to a separatory funnel.
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Separate the organic layer, and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to afford 7-(Trifluoromethyl)-1H-indazole.
Causality Behind Experimental Choices:
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Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate drives the initial hydrazone formation to completion.
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High Temperature: The high temperature is necessary to promote the intramolecular nucleophilic aromatic substitution (SNA_r) reaction, where the nitrogen of the hydrazone displaces the fluorine atom to form the pyrazole ring.
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Aqueous Workup: The workup procedure is designed to remove excess hydrazine hydrate and other water-soluble impurities.
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Column Chromatography: This final purification step is essential to isolate the desired product from any unreacted starting material or side products.
Reactivity of 7-(Trifluoromethyl)-1H-indazole
The reactivity of the 7-(trifluoromethyl)-1H-indazole core is influenced by the electron-withdrawing trifluoromethyl group and the two nitrogen atoms of the pyrazole ring.
N-Functionalization:
The indazole core possesses two nitrogen atoms (N1 and N2) that can be functionalized, most commonly through alkylation or arylation. The regioselectivity of these reactions is a key consideration.
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N-Alkylation: The alkylation of indazoles can lead to a mixture of N1 and N2 isomers. The ratio of these products is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used. For instance, using a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors N1-alkylation. This is attributed to the formation of a chelated intermediate with certain substituents, which sterically hinders the N2 position.
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N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are standard methods for the N-arylation of indazoles. These reactions allow for the introduction of a wide variety of aryl and heteroaryl groups at the nitrogen atoms.
C-H Functionalization:
Direct C-H functionalization of the indazole ring is a powerful tool for introducing further diversity. The electron-withdrawing trifluoromethyl group will direct electrophilic aromatic substitution to the 4- and 6-positions, while metallation-based approaches can provide access to other positions.
Halogenation:
Halogenation of the indazole ring, typically at the 3-position, provides a versatile handle for further functionalization through cross-coupling reactions. Reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be employed for this purpose.
Applications in Drug Discovery and Materials Science
The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
Kinase Inhibitors:
Indazole derivatives are widely explored as kinase inhibitors for the treatment of cancer. The 7-(trifluoromethyl)-1H-indazole scaffold can serve as a key building block for the synthesis of potent and selective kinase inhibitors.
Other Therapeutic Areas:
Derivatives of 7-(Trifluoromethyl)-1H-indazole may also find applications in the development of treatments for inflammatory diseases, neurological disorders, and infectious diseases.
Materials Science:
The unique electronic and photophysical properties imparted by the trifluoromethylated indazole core may be leveraged in the design of novel organic light-emitting diodes (OLEDs), sensors, and other functional materials.
Safety and Handling
A Safety Data Sheet (SDS) for a derivative, 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It is recommended to handle 7-(Trifluoromethyl)-1H-indazole with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[3]
Conclusion
7-(Trifluoromethyl)-1H-indazole is a valuable heterocyclic building block with significant potential in drug discovery and materials science. Its unique combination of a privileged indazole scaffold and an electron-withdrawing trifluoromethyl group offers a platform for the development of novel compounds with enhanced properties. This guide provides a foundational understanding of its chemical characteristics, synthesis, and reactivity to aid researchers in harnessing its potential.
References
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Angene Chemical. (2025). Safety Data Sheet: 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid. Retrieved from [Link]
- Liu, Z., et al. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
